2-(3-methoxypropyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione
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Overview
Description
2-(3-methoxypropyl)-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between a chromeno-pyrrole and an indole moiety, making it a fascinating subject for chemical research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxypropyl)-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione typically involves a multi-step process. One common method is the Fischer indolisation–N-alkylation sequence, which is a one-pot, three-component protocol. This method is rapid, operationally straightforward, and generally high yielding. It involves the use of aryl hydrazines, ketones, and alkyl halides as building blocks .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxypropyl)-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, dioxane, and various alkyl halides. Reaction conditions such as temperature and solvent choice are crucial for achieving high yields and desired product purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may introduce different alkyl or aryl groups into the molecule.
Scientific Research Applications
2-(3-methoxypropyl)-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its potential biological activities, such as antioxidant properties.
Industry: It is used in the development of fluorescent labels for biological probes and pharmaceutical agents.
Mechanism of Action
The mechanism of action of 2-(3-methoxypropyl)-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione involves its interaction with specific molecular targets and pathways. For instance, as a phosphodiesterase 5 inhibitor, it works by blocking the enzyme’s activity, leading to increased levels of cyclic guanosine monophosphate (cGMP) and resulting in vasodilation and improved blood flow .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds share the indole moiety and exhibit various biological activities.
Chromeno-pyrrole derivatives: These compounds share the chromeno-pyrrole structure and are known for their antioxidant properties.
Uniqueness
What sets 2-(3-methoxypropyl)-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione apart is its spiro connection, which imparts unique structural and functional properties. This spiro structure can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C23H20N2O5 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-(3-methoxypropyl)-1'-methylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione |
InChI |
InChI=1S/C23H20N2O5/c1-24-16-10-5-4-9-15(16)23(22(24)28)18-19(26)14-8-3-6-11-17(14)30-20(18)21(27)25(23)12-7-13-29-2/h3-6,8-11H,7,12-13H2,1-2H3 |
InChI Key |
BDVRNZCRYPHGJK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CCCOC)OC5=CC=CC=C5C4=O |
Origin of Product |
United States |
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